molecular formula C6H10O4 B1281965 2-Acetoxybutanoic acid CAS No. 19947-43-4

2-Acetoxybutanoic acid

Cat. No.: B1281965
CAS No.: 19947-43-4
M. Wt: 146.14 g/mol
InChI Key: GELZYBXBKFHYEN-UHFFFAOYSA-N
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Description

2-Acetoxybutanoic acid is an organic compound with the molecular formula C6H10O4 It is a derivative of butanoic acid, where the hydroxyl group at the second carbon is replaced by an acetoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxybutanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield butanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Butanoic acid and acetic acid.

    Oxidation: Ketones or aldehydes.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

2-Acetoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 2-acetoxybutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. The acetoxy group can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

    2-Oxobutanoic Acid: Shares a similar structure but with a keto group instead of an acetoxy group.

    3-Oxobutanoic Acid: Another related compound with a keto group at the third carbon.

    Butanoic Acid: The parent compound without any functional group substitutions.

Uniqueness: 2-Acetoxybutanoic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-acetyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELZYBXBKFHYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536927
Record name 2-(Acetyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19947-43-4
Record name 2-(Acetyloxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19947-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.00 g (48.0 mmols) of 2-hydroxybutyric acid, 4.98 ml (52.8 mmols) of acetic anhydride and 60 ml of pyridine was stirred at 0° C. for 10 minutes. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent; chloroform) to give 7.01 g (yield, 100%) of 2-acetoxybutyric acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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